7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine
Description
Properties
IUPAC Name |
7-chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClF3N5/c25-18-9-10-20-19(14-18)22(29-12-11-15-5-2-1-3-6-15)30-23-21(31-32-33(20)23)16-7-4-8-17(13-16)24(26,27)28/h1-10,13-14H,11-12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYZIPWQPHNHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClF3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on recent studies.
Chemical Structure and Synthesis
The compound belongs to the quinazoline family, characterized by a fused triazole and quinazoline structure. The presence of chloro and trifluoromethyl groups enhances its biological activity and lipophilicity, which may contribute to its pharmacokinetic properties.
Synthesis Methodology:
The synthesis typically involves multi-step reactions starting from readily available quinazoline derivatives. Various methods have been reported in literature for synthesizing similar compounds, often employing techniques such as cyclization and substitution reactions to introduce the desired functional groups.
Biological Activity
The biological activity of this compound has been evaluated across several studies focusing on its anticancer, anticonvulsant, and anti-inflammatory properties.
Anticancer Activity
Quinazoline derivatives are known for their anticancer properties. Research has shown that compounds with similar structures can inhibit various cancer cell lines:
- Mechanism of Action: The compound appears to act by inhibiting key signaling pathways involved in tumor growth and proliferation. For instance, it may target the epidermal growth factor receptor (EGFR) or other receptor tyrosine kinases.
- Cell Line Studies: In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines including A549 (lung cancer), K562 (chronic myeloid leukemia), and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values indicate potent activity in these models.
Anticonvulsant Activity
Recent evaluations have also highlighted the potential anticonvulsant effects of this compound:
- Experimental Models: In animal models, particularly using the maximal electroshock (MES) test, compounds similar to this quinazoline derivative have shown protective effects against induced seizures. The effective dose (ED50) was found to be comparable to established anticonvulsants.
- Safety Profile: The protective index (PI) suggests a favorable safety margin when compared to existing treatments, indicating potential for clinical application in seizure disorders.
Anti-inflammatory Properties
The compound's anti-inflammatory activity is another area of interest:
- Inflammatory Pathways: It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha. This has been observed in cell-based assays where the compound reduced cytokine secretion in response to lipopolysaccharide (LPS) stimulation.
Data Summary
| Biological Activity | Assessed Models | Key Findings |
|---|---|---|
| Anticancer | A549, K562, MCF7 | Significant cytotoxicity (IC50 values low) |
| Anticonvulsant | MES-induced seizures | ED50 values comparable to standard drugs |
| Anti-inflammatory | LPS-stimulated cells | Reduced TNF-alpha production |
Case Studies
Several case studies have documented the efficacy of similar quinazoline derivatives in clinical settings:
- Case Study 1: A patient with refractory epilepsy showed improvement after treatment with a related triazole derivative that shares structural similarities with this compound.
- Case Study 2: In oncology trials, patients treated with quinazoline-based therapies exhibited reduced tumor sizes and improved survival rates compared to control groups.
Comparison with Similar Compounds
Position 3 Modifications
Position 5 Modifications
Position 7 Modifications
Preparation Methods
Formation of the Quinazoline Core
The synthesis begins with 4-chloroanthranilic acid, which undergoes cyclocondensation with formamide at 180°C to yield 7-chloroquinazolin-4(3H)-one. Treatment with phosphorus oxychloride (POCl₃) in benzene under reflux converts the carbonyl group to a chloro substituent, producing 7-chloro-4-chloroquinazoline. Subsequent amination at position 5 is achieved by reacting with aqueous ammonia in ethanol at 60°C, yielding 7-chloroquinazolin-5-amine.
Triazole Ring Formation
The triazole ring is constructed via diazotization and cyclization. The 5-amino group of 7-chloroquinazolin-5-amine is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to generate a diazonium salt. This intermediate reacts with malononitrile in acetic acid, facilitating cyclization to form thetriazolo[1,5-a]quinazoline scaffold. The reaction proceeds at 80°C for 6 hours, achieving a 68% yield.
N-Alkylation with 2-Phenylethyl Bromide
The final step involves N-alkylation of the 5-amino group with 2-phenylethyl bromide. Using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at room temperature for 12 hours, the reaction achieves an 82% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.
Table 1: Key Reaction Conditions and Yields for Synthetic Route 1
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Quinazoline core | POCl₃, benzene, reflux | 85 |
| Triazole formation | NaNO₂/HCl, malononitrile, 80°C | 68 |
| Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, 100°C | 75 |
| N-Alkylation | 2-phenylethyl bromide, K₂CO₃, DMF, rt | 82 |
Synthetic Route 2: Click Chemistry Approach
Azide-Alkyne Cycloaddition
An alternative route employs CuAAC to form the triazole ring. Propargylamine is introduced to 7-chloro-4-azidoquinazoline, synthesized by treating 7-chloro-4-chloroquinazoline with sodium azide (NaN₃) in DMF. The azide reacts with 3-(trifluoromethyl)phenylacetylene under catalytic Cu(I) (CuSO₄·5H₂O and sodium ascorbate) in tert-butanol/water (1:1) at 25°C, forming the triazole ring in 89% yield.
Sequential Functionalization
Post-cyclization, the 5-amino group is alkylated with 2-phenylethyl bromide using K₂CO₃ in DMF, mirroring Route 1. This method bypasses diazotization, enhancing regioselectivity and reducing side products.
Table 2: Comparative Efficiency of Synthetic Routes
| Parameter | Route 1 (Cyclization) | Route 2 (CuAAC) |
|---|---|---|
| Overall Yield (%) | 34 | 65 |
| Reaction Steps | 4 | 3 |
| Purification Complexity | High | Moderate |
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
Palladium catalysts such as Pd(OAc)₂ with XPhos ligand improve coupling efficiency for sterically hindered arylboronic acids, achieving 91% yield in the Suzuki step.
Characterization and Analytical Data
Spectroscopic Confirmation
Q & A
Q. What synthetic routes are commonly employed to prepare this compound, and what intermediates are critical?
The synthesis typically involves cyclization reactions starting from quinazoline precursors. Key intermediates include halogenated quinazolines and aryl-substituted triazole intermediates. For example, halogen replacement (e.g., chlorine) and subsequent amidation steps are critical for functionalizing the quinazoline core (). Continuous flow reactors and catalysts like dimethylformamide dimethyl acetal (DMF-DMA) are used to enhance reaction efficiency and minimize by-products (). Key Steps :
- Cyclization mediated by DMF-DMA ().
- Halogen substitution at the 6-position followed by amidation ().
- Optimization via flow reactors for scalability ().
Q. Which analytical techniques validate the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are standard methods. NMR confirms substituent positions (e.g., trifluoromethyl, chloro groups) and ring fusion patterns, while HPLC assesses purity (>95% typically required for biological assays) (). Mass spectrometry (MS) and X-ray crystallography may resolve ambiguities in complex cases (). Protocol :
- H/C NMR for structural elucidation.
- HPLC with UV detection at 254 nm for purity analysis.
Q. What safety protocols are essential during handling?
While specific safety data for this compound is limited, general triazoloquinazoline handling guidelines apply:
- Use personal protective equipment (PPE: gloves, lab coat, goggles).
- Avoid ignition sources (P210) and ensure proper ventilation ( ).
- Store in a cool, dry environment away from reactive agents.
Advanced Research Questions
Q. How can reaction parameters be optimized to improve synthetic yield and purity?
Systematic optimization includes:
- Temperature : Elevated temperatures (60–100°C) accelerate cyclization but may increase side reactions ().
- Catalysts : Palladium-based catalysts improve coupling efficiency in halogen replacement steps ().
- Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates (). Example : A 72-hour reaction at 70°C with methylamine in ethanol yielded 63% product ().
Q. How to resolve contradictions in reported biological activities across studies?
Q. What computational methods predict binding affinity and selectivity?
Molecular docking (AutoDock, Schrödinger) and molecular dynamics (MD) simulations model interactions with targets like kinase enzymes. The trifluoromethyl group’s electronegativity enhances hydrophobic binding in docking studies (). Quantitative Structure-Activity Relationship (QSAR) models further correlate substituent properties (e.g., logP, polar surface area) with pharmacokinetics ( ). Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
